molecular formula C11H9NO4 B14076064 2-(4-Methoxy-3-nitrophenyl)furan

2-(4-Methoxy-3-nitrophenyl)furan

Cat. No.: B14076064
M. Wt: 219.19 g/mol
InChI Key: MKHUETLRSMTYKP-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the regiospecific synthesis of polysubstituted furans using sulfur ylides and acetylenic esters . These reactions often require specific conditions such as the presence of a base and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial purposes. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan-2,3-diones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: 2-(4-Methoxy-3-aminophenyl)furan.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

2-(4-Methoxy-3-nitrophenyl)furan can be compared with other furan derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)furan

InChI

InChI=1S/C11H9NO4/c1-15-11-5-4-8(7-9(11)12(13)14)10-3-2-6-16-10/h2-7H,1H3

InChI Key

MKHUETLRSMTYKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

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